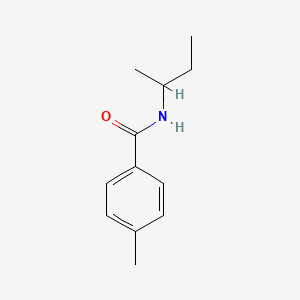
n-(Butan-2-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Butan-2-yl)-4-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butan-2-yl group attached to the nitrogen atom of the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(Butan-2-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with butan-2-amine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with butan-2-amine to yield the desired benzamide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: n-(Butan-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide to the corresponding amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
Chemistry: n-(Butan-2-yl)-4-methylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry: this compound finds applications in the production of specialty chemicals, agrochemicals, and polymers. Its unique chemical properties make it valuable in various industrial processes.
Mécanisme D'action
The mechanism of action of n-(Butan-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
n-(Butan-2-yl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.
n-(Butan-2-yl)-4-methoxybenzamide: Similar structure with a methoxy group on the benzene ring.
n-(Butan-2-yl)-4-chlorobenzamide: Similar structure with a chlorine atom on the benzene ring.
Uniqueness: n-(Butan-2-yl)-4-methylbenzamide is unique due to the presence of the butan-2-yl group and the methyl group on the benzene ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
16409-28-2 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-butan-2-yl-4-methylbenzamide |
InChI |
InChI=1S/C12H17NO/c1-4-10(3)13-12(14)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H,13,14) |
Clé InChI |
TVYWANJJHAGEAL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


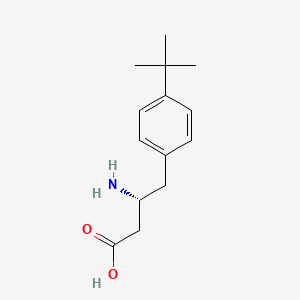
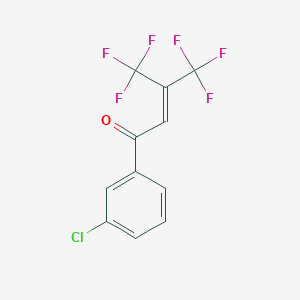
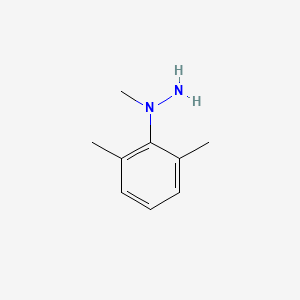

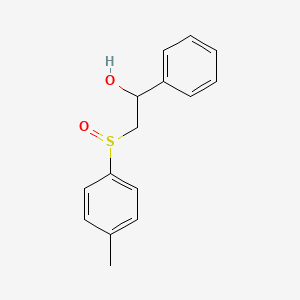





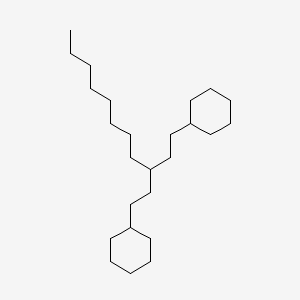
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
